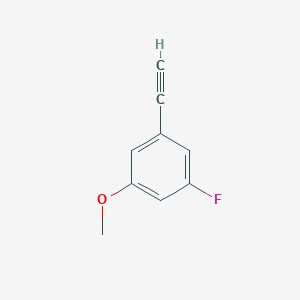
6-Bromo-3-cyano-2-(trifluoromethyl)aniline
Overview
Description
6-Bromo-3-cyano-2-(trifluoromethyl)aniline, also known as 6-Bromo-3-CN-TFA, is a synthetic compound belonging to the family of anilines. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 6-Bromo-3-CN-TFA has been studied for its application in the field of scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-cyano-2-(trifluoromethyl)aniline-TFA is not well understood. However, it is believed that the compound acts as a catalyst in organic synthesis reactions. It is also believed that 6-Bromo-3-cyano-2-(trifluoromethyl)aniline-TFA can act as a nucleophile, attacking the electrophilic sites of the substrate molecules. Additionally, the compound can act as an electrophile, forming covalent bonds with the nucleophilic sites of the substrate molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Bromo-3-cyano-2-(trifluoromethyl)aniline-TFA are not well understood. However, it is believed that the compound can act as a catalyst in organic synthesis reactions and can also act as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 6-Bromo-3-cyano-2-(trifluoromethyl)aniline-TFA is believed to have antioxidant properties and can act as an inhibitor of enzymes involved in various metabolic pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Bromo-3-cyano-2-(trifluoromethyl)aniline-TFA in lab experiments include its high reactivity, its ability to act as a catalyst in organic synthesis reactions, and its ability to act as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 6-Bromo-3-cyano-2-(trifluoromethyl)aniline-TFA is a relatively inexpensive compound and is widely available.
The limitations of using 6-Bromo-3-cyano-2-(trifluoromethyl)aniline-TFA in lab experiments include its potential toxicity and its potential to cause skin irritation. Additionally, the compound is highly reactive and must be handled with care.
Future Directions
There are several potential future directions for 6-Bromo-3-cyano-2-(trifluoromethyl)aniline-TFA. These include the development of new methods for synthesizing the compound, the investigation of its potential as an antioxidant, and the exploration of its potential as an inhibitor of enzymes involved in various metabolic pathways. Additionally, further research could be conducted to investigate the compound’s potential as a drug or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, further research could be conducted to investigate the compound’s potential for use in medical diagnostics and therapeutics.
Scientific Research Applications
6-Bromo-3-cyano-2-(trifluoromethyl)aniline-TFA is widely used in scientific research due to its unique properties. It is a highly reactive compound and can be used as a catalyst in organic synthesis. 6-Bromo-3-cyano-2-(trifluoromethyl)aniline-TFA is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound is used as a reagent in the synthesis of optically active compounds and in the synthesis of polymers.
properties
IUPAC Name |
3-amino-4-bromo-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-2-1-4(3-13)6(7(5)14)8(10,11)12/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRQBPOEZNDPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C(F)(F)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



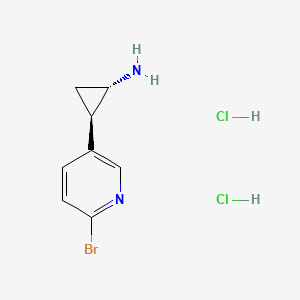
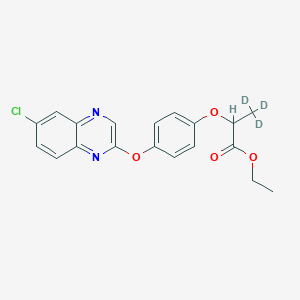
![N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea](/img/structure/B1413719.png)
![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1413720.png)
![methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1413721.png)
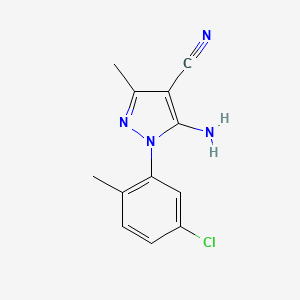

![1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid amide](/img/structure/B1413728.png)
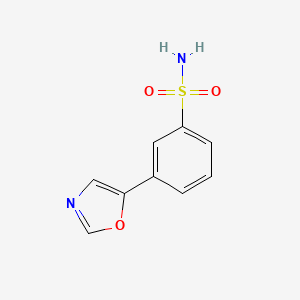


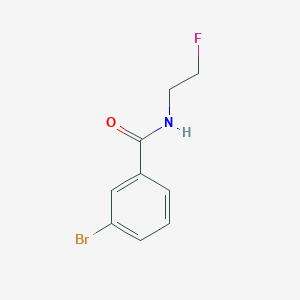
![[1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol](/img/structure/B1413733.png)
